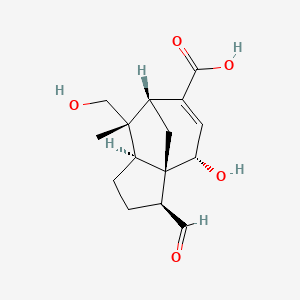
Jalaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jalaric acid is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Jalaric acid is characterized by its unique structure as a monocarboxylic acid with a molecular formula of C16H30O3. It is known for its role in the composition of shellac, where it exists alongside other acids like aleuritic acid. The hydrolysis of shellac yields a mixture of these acids, with this compound typically comprising about 25% of the total composition .
Applications in Art Conservation
1. Binding Agent in Varnishes and Paints
this compound is utilized as a binding agent in varnishes and paints due to its film-forming properties. Its compatibility with various solvents makes it suitable for use in both traditional and modern artistic applications. The presence of this compound helps enhance the durability and gloss of paint films .
2. Restoration of Historical Artifacts
In art conservation, this compound is employed for the restoration of historical artifacts made from shellac. Its ability to dissolve and reconstitute aged shellac layers allows conservators to repair and restore artworks without compromising their integrity .
Case Study: Restoration of Shellac-based Paintings
A study documented the successful restoration of a 19th-century shellac-based painting using a this compound solution. The treatment not only restored the original sheen but also improved the adhesion of subsequent protective coatings applied during conservation efforts .
Applications in Material Science
1. Development of Biodegradable Polymers
Recent research has explored the polymerization mechanisms involving this compound, suggesting its potential role in developing biodegradable materials. The polymerization processes can lead to new materials that are environmentally friendly alternatives to conventional plastics .
2. Adhesives and Sealants
this compound's adhesive properties make it suitable for formulating natural adhesives and sealants. Its application in eco-friendly construction materials is being investigated, highlighting its potential as a sustainable alternative to synthetic adhesives .
Potential Pharmaceutical Applications
Emerging studies suggest that this compound may have therapeutic properties, particularly in dermatological applications. Its structural characteristics indicate potential bioactivity that could be harnessed for developing topical treatments or as part of formulations for skin health products .
Data Table: Comparison of this compound Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Art Conservation | Used as a binding agent in varnishes | Enhances durability and gloss |
| Material Science | Potential for biodegradable polymers | Eco-friendly alternative |
| Adhesives and Sealants | Formulation in natural adhesives | Sustainable option |
| Pharmaceutical | Possible therapeutic uses | Potential bioactivity for skin health |
Eigenschaften
CAS-Nummer |
24205-55-8 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
(1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-14(7-17)10-5-15(8(6-16)2-3-11(14)15)12(18)4-9(10)13(19)20/h4,6,8,10-12,17-18H,2-3,5,7H2,1H3,(H,19,20)/t8-,10+,11+,12+,14-,15-/m1/s1 |
InChI-Schlüssel |
HZVNIVFLQGTWOT-HNVNEDHRSA-N |
SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |
Isomerische SMILES |
C[C@@]1([C@@H]2CC[C@@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C=O)CO |
Kanonische SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Jalaric acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















